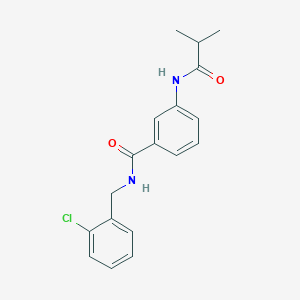![molecular formula C16H14ClNO4 B5761068 methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate, also known as MCLA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular communication and are the target of many drugs. This compound can be used to label GPCRs and study their structure, function, and interactions.
作用機序
Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate works by covalently binding to a specific amino acid residue, cysteine, located in the extracellular domain of GPCRs. This binding irreversibly labels the receptor and allows for its detection and analysis.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of GPCRs, making it a useful tool for studying these proteins. However, it is important to note that the covalent labeling of GPCRs may alter their function and downstream signaling pathways.
実験室実験の利点と制限
One advantage of using methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its high selectivity for labeling GPCRs. Additionally, this compound can be used in live cells and tissues, allowing for the study of GPCR dynamics in their native environment. However, the irreversible binding of this compound to GPCRs limits its use in functional studies, as it prevents the receptor from being recycled and reused.
将来の方向性
There are several future directions for the use of methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate in scientific research. One area of interest is the development of new labeling strategies that allow for reversible binding of this compound to GPCRs. Additionally, researchers are exploring the use of this compound in the study of other membrane proteins, such as ion channels and transporters. Finally, there is potential for the use of this compound in drug discovery and development, as it can be used to screen compounds for their ability to bind to and modulate GPCR activity.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in scientific research. Its high selectivity for labeling GPCRs and ability to be used in live cells and tissues make it a valuable tool for studying these proteins. While there are limitations to its use, such as irreversible binding, there are also several future directions for its development and application in research.
合成法
Methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoic acid with 3-aminophenol, followed by esterification with chloroacetic acid and methylation with dimethyl sulfate. This method yields a high-purity product suitable for research applications.
特性
IUPAC Name |
methyl 2-[3-[(2-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-6-4-5-11(9-12)18-16(20)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECDBEWLEAHKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)

